molecular formula C18H21FN4O4S2 B10982563 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

Cat. No.: B10982563
M. Wt: 440.5 g/mol
InChI Key: JFMYOJALKLLJNM-UHFFFAOYSA-N
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Description

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazine, thiazole, and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps:

    Formation of the fluorophenyl sulfonyl piperazine intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine under basic conditions.

    Synthesis of the thiazole intermediate: This involves the reaction of 4-methylthiazole with appropriate reagents to form the thiazole derivative.

    Coupling reaction: The final step involves coupling the fluorophenyl sulfonyl piperazine intermediate with the thiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the butanamide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the butanamide moiety.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiazole groups are likely involved in binding to these targets, while the sulfonyl and piperazine moieties may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
  • **4-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

Uniqueness

The presence of the fluorophenyl group in 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets, distinguishing it from its chlorinated and brominated analogs.

Properties

Molecular Formula

C18H21FN4O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C18H21FN4O4S2/c1-13-12-28-18(20-13)21-16(24)6-7-17(25)22-8-10-23(11-9-22)29(26,27)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,21,24)

InChI Key

JFMYOJALKLLJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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